molecular formula C17H27NO3 B8201764 ACT001 CAS No. 1403357-80-1

ACT001

Cat. No.: B8201764
CAS No.: 1403357-80-1
M. Wt: 293.4 g/mol
InChI Key: ZPBIJIIQXPRJSS-WNZSCWOMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ACT001 is a guaianolide sesquiterpene lactone derived from parthenolide, a natural compound with anti-inflammatory and anticancer properties. This compound demonstrates high blood-brain barrier permeability and minimal toxicity, making it a promising candidate for central nervous system (CNS) malignancies .

Properties

IUPAC Name

(3R,3aS,9R,9aS,9bS)-3-[(dimethylamino)methyl]-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-10-5-6-12-13(9-18(3)4)16(19)21-15(12)14-11(10)7-8-17(14,2)20/h12-15,20H,5-9H2,1-4H3/t12-,13-,14-,15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBIJIIQXPRJSS-WNZSCWOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(C2C3C(CC1)C(C(=O)O3)CN(C)C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CC[C@@]([C@@H]2[C@@H]3[C@@H](CC1)[C@@H](C(=O)O3)CN(C)C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403357-81-2, 1403357-80-1
Record name ACT-001
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403357812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylaminomicheliolide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17111
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ACT-001
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/580BNQ45EO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

ACT001, also known as dimethylaminomicheliolide (DMAMCL), is a novel sesquiterpene lactone derivative derived from parthenolide, an ancient anti-inflammatory compound. It has garnered attention for its potential therapeutic applications in various cancers, particularly non-small cell lung cancer (NSCLC) and glioblastoma (GBM). This article presents a detailed examination of the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and implications for clinical use.

Inhibition of Cancer Cell Proliferation

This compound has been shown to significantly inhibit the proliferation of NSCLC cells. A study demonstrated that this compound induced G1/S phase arrest in NSCLC cell lines by upregulating the expression of natural killer cell triggering receptor (NKTR) and inhibiting AKT phosphorylation. The half-maximal inhibitory concentration (IC50) values for NSCLC cell lines were determined, revealing that H1703 and H1975 cells had IC50 values of 9.21 μM and 14.42 μM, respectively, indicating potent anti-proliferative effects at relatively low concentrations .

Table 1: IC50 Values of this compound in NSCLC Cell Lines

Cell LineIC50 (μM)
H17039.21
H197514.42
Other50-100

Modulation of Immune Response

In glioblastoma models, this compound was found to reduce PD-L1 expression by inhibiting STAT3 phosphorylation. This modulation enhances the anti-tumor immune response by decreasing immunosuppression associated with high PD-L1 levels. Immunohistochemistry analysis confirmed that elevated STAT3 and PD-L1 levels correlated with higher malignancy grades in glioma tissues .

Targeting TLR4 Signaling

Recent studies have identified that this compound binds to the co-receptor MD2, inhibiting the TLR4 signaling pathway. This action suppresses the formation of the TLR4/MD2/MyD88 complex and subsequent activation of NF-κB and MAPK pathways, which are critical in mediating inflammatory responses. This suggests a dual role for this compound in both tumor inhibition and modulation of neuroinflammation .

Efficacy in Preclinical Models

This compound has demonstrated significant anti-tumor activity across various cancer types in preclinical studies. In models of hepatocellular carcinoma and GBM, it effectively reduced tumor growth and improved survival rates by modulating immune responses and inhibiting key oncogenic pathways .

Clinical Trials

A Phase I clinical trial assessed the safety and preliminary efficacy of this compound in patients with recurrent tumors. The results indicated that this compound was well-tolerated with satisfactory bioavailability and showed preliminary evidence of anti-tumor activity in a subset of patients . These findings support further investigation into its clinical applications.

Case Study: NSCLC Treatment

In a recent study involving patients with advanced NSCLC, treatment with this compound resulted in notable tumor shrinkage in several participants. The mechanism was linked to the inhibition of AKT signaling pathways and upregulation of NKTR expression, leading to enhanced immune responses against tumor cells.

Case Study: Glioblastoma Management

In a cohort treated with this compound for GBM, patients exhibited reduced tumor progression rates compared to historical controls. The reduction in PD-L1 levels correlated with improved overall survival rates, highlighting the potential for this compound as part of combination therapies targeting immune checkpoints.

Chemical Reactions Analysis

General Information on ACT001

Chemical Reactions and Interactions of this compound

    • The equilibrium dissociation constant (KDK_D
      ) for the binding of this compound to PAI-1 was determined to be 2.31 mM . After incubation with this compound in 1× PBS (pH 7.4) at 37 °C overnight, the KDK_D
      value of PAI-1 with this compound was found to be 9.08 μM, which is consistent with the KDK_D
      between MCL and PAI-1, indicating that MCL is released and interacts with PAI-1 .

  • Inhibition of TLR4 Signaling : this compound inhibits TLR4 signaling by targeting co-receptor MD2 . In silico simulations indicate that this compound binding decreases the percentage of hydrophobic area in the buried solvent-accessible surface areas (SASA) of MD2 .

  • Molecular Docking : Molecule docking calculations for PAI-1 with this compound were performed, and the docking scores were calculated by Schrodinger software . The results show that the docking scores of the three molecules were related to the KDK_D
    values .

Synergistic Effects with Cisplatin

Effects on Protein Stability

Impact on MD2

Fluorescence titrations of MD2 with this compound were performed using a spectrofluorometer, exciting Tyr and Trp residues in MD2 at 280 nm and measuring emission at 310-450 nm . The fluorescence intensity at 337 nm was plotted against this compound concentration .

Other targeted pathways

This compound has been shown to significantly inhibit the activity of the NFκB and STAT3 pathways, which are important pathways in both inflammation and cancer . this compound reduces serum lipid and inflammatory factor levels, attenuated hepatic steatosis, inflammation and fibrosis .

Comparison with Similar Compounds

Key Mechanisms of Action :

  • Autophagy-Dependent Cell Death (ACD): In pituitary adenomas, ACT001 induces ACD via MEK4/MAPK pathway activation, promoting phosphorylation of JNK and P38 .
  • STAT3/PD-L1 Modulation : In glioblastoma, this compound inhibits STAT3 phosphorylation, downregulating PD-L1 expression and enhancing antitumor immune responses .
  • NF-κB Pathway Suppression : By binding IKKβ, this compound inhibits NF-κB activation, elevates ROS levels, and induces G2/M cell cycle arrest in glioblastoma .
  • Olig2 Ubiquitination : In lung cancer, this compound binds Olig2, a transcription factor regulating cancer stemness, triggering its ubiquitin-proteasome degradation and suppressing CD133 expression .

Clinical Relevance :
this compound has received orphan drug designation in the U.S. and Europe for glioblastoma and is in Phase II clinical trials. Its IC50 values vary by cell type:

  • Pituitary adenoma cells: 9.56 µM (GH3 cells), 22.65 µM (MMQ cells) .
  • Glioblastoma : Effective at micromolar concentrations via STAT3/PD-L1 suppression .

This compound belongs to the sesquiterpene lactone family, sharing structural and functional similarities with compounds like britannin (BRT), helenalin, and hypocretenolide. Below is a detailed comparison:

Table 1: Structural and Functional Comparison
Compound Structural Class Key Targets Mechanism of Action Efficacy in Cancer Models
This compound Guaianolide derivative MEK4, STAT3, Olig2, IKKβ Induces ACD; inhibits PD-L1, NF-κB, CD133 IC50: 9.56–22.65 µM (pituitary) ; Reduces glioblastoma growth in vivo
Britannin Pseudoguaianolide HIF1α–Myc/PD-L1 axis Blocks PD-L1 via HIF1α–Myc interaction Comparable PD-L1 suppression to this compound but distinct binding
Helenalin α-Methylene lactone CD4+ T cells, STAT3 Immune suppression; PD-L1 downregulation Less BBB permeability vs. This compound
Hypocretenolide Hypocretenolide Migratory pathways in colon cancer Anti-migration via wound healing inhibition Superior anti-migration vs. This compound (1 µM)
Table 2: Pharmacological Advantages of this compound
Feature This compound Comparator Compounds
BBB Penetration High (clinically validated) Limited (e.g., helenalin)
Toxicity Low (no mutagenicity in Ames test) High (e.g., α-methylene lactones)
Target Diversity Multiple (MEK4, STAT3, Olig2, IKKβ) Single-pathway focus (e.g., BRT)
Clinical Progress Phase II trials (glioblastoma) Preclinical (hypocretenolide)
Key Findings from Comparative Studies:

PD-L1 Modulation :

  • This compound and helenalin both reduce PD-L1 expression but via distinct pathways. This compound inhibits STAT3 phosphorylation, while helenalin suppresses immune cell activation .
  • Britannin shares PD-L1 downregulation but targets HIF1α–Myc instead of STAT3 .

Anti-Migration Effects: Hypocretenolide outperforms this compound in inhibiting colon cancer cell migration (scratch healing rate: 24% vs. 45% at 1 µM) .

Preparation Methods

Selection of Plant Material

Parthenolide, the precursor to ACT001, is traditionally extracted from Tanacetum parthenium (feverfew). However, due to low parthenolide content in feverfew (typically <0.5%), researchers identified Magnolia delavayi root bark as a superior source, yielding 5–6% parthenolide through optimized extraction protocols. This plant, endemic to southwestern China, provides a sustainable and economically viable raw material for industrial-scale production.

Extraction and Isolation

The extraction process involves:

  • Pulverization : Dried Magnolia delavayi root bark is ground to a fine powder.

  • Solvent Extraction : Parthenolide is isolated using ethanol or methanol under reflux, followed by filtration and solvent evaporation.

  • Chromatographic Purification : Silica gel column chromatography isolates parthenolide with >95% purity, as confirmed by high-performance liquid chromatography (HPLC).

Table 1: Parthenolide Yield Across Plant Sources

Plant SpeciesParthenolide Content (%)Extraction Efficiency (%)
Tanacetum parthenium0.2–0.570–80
Magnolia delavayi5.0–6.085–90

Semi-Synthetic Derivatization to DMAMCL

Michael Addition Reaction

Parthenolide undergoes a Michael addition with dimethylamine to form the dimethylamino Michael adduct (DMAMCL). This reaction is pivotal for enhancing water solubility and bioavailability:

  • Reaction Conditions :

    • Solvent: Anhydrous dichloromethane or tetrahydrofuran.

    • Temperature: 25–30°C under inert atmosphere.

    • Catalyst: Triethylamine (5 mol%) to facilitate nucleophilic attack.

  • Mechanism : The α,β-unsaturated carbonyl group in parthenolide reacts with dimethylamine, forming a stable adduct at the C11 position.

Purification of DMAMCL

Crude DMAMCL is purified via recrystallization from ethyl acetate/hexane mixtures, achieving >98% purity (HPLC). Nuclear magnetic resonance (NMR) confirms structural integrity:

  • ¹H NMR (600 MHz, CDCl₃) : δ 5.55 (d, J = 3.0 Hz, H-13), δ 3.12 (s, N(CH₃)₂).

Salt Formation to Produce this compound

Fumaric Acid Neutralization

DMAMCL is converted to its fumarate salt (this compound) to improve stability and oral bioavailability:

  • Stoichiometry : DMAMCL and fumaric acid react in a 1:1 molar ratio.

  • Procedure : DMAMCL is dissolved in warm ethanol, followed by dropwise addition of fumaric acid solution. The mixture is stirred at 50°C for 2 hours, then cooled to induce crystallization.

Crystallization and Drying

This compound crystals are vacuum-filtered, washed with cold ethanol, and lyophilized to obtain a white crystalline powder. Key characteristics include:

  • Melting Point : 192–194°C.

  • Solubility : 25 mg/mL in water, significantly higher than parthenolide (<0.1 mg/mL).

Table 2: Physicochemical Properties of this compound

PropertyValueMethod
Molecular FormulaC₁₇H₂₇NO₃·C₄H₄O₄High-resolution MS
Molecular Weight409.47 DaESI-MS
Purity≥99%HPLC (UV detection at 254 nm)

Analytical Characterization and Quality Control

Spectroscopic Validation

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra confirm the absence of unreacted parthenolide and byproducts. The fumarate counterion is verified via carboxylic proton signals at δ 6.70 (s, 2H).

  • Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) shows [M+H]⁺ at m/z 410.2, consistent with the molecular formula.

Chromatographic Purity

HPLC analysis utilizes a C18 column (5 μm, 4.6 × 150 mm) with isocratic elution (acetonitrile:water = 65:35). This compound elutes at 8.2 minutes with a single peak, confirming homogeneity.

Industrial-Scale Manufacturing Considerations

Process Optimization

  • Yield Enhancement : Batch reactions achieve 85–90% conversion from parthenolide to DMAMCL.

  • Green Chemistry : Ethanol is prioritized as a solvent to reduce environmental impact.

Regulatory Compliance

This compound production adheres to Good Manufacturing Practice (GMP) guidelines, with stringent controls on residual solvents (<50 ppm) and heavy metals (<10 ppm) .

Q & A

Basic Research Questions

Q. What experimental methodologies are commonly used to identify ACT001's molecular targets?

  • RNA sequencing (RNA-seq) is employed to analyze differential gene expression patterns in treated vs. untreated cells. For example, NKTR was identified as a potential target in NSCLC via RNA-seq, where this compound upregulated NKTR and suppressed AKT phosphorylation .
  • Cellular Thermal Shift Assay (CETSA) and biotin probes validate direct target binding. In glioblastoma, CETSA confirmed this compound binds STAT3, while biotin probes demonstrated interaction with MD2 in neuropathic pain models .
  • Proteomic profiling (e.g., iTRAQ) identifies downstream pathway alterations, such as ROS modulation via NF-κB/MnSOD in glioma .

Q. How do researchers assess this compound's efficacy in vitro and in vivo?

  • In vitro :

  • MTT/Cell Counting Kit-8 (CCK-8) assays quantify proliferation inhibition (e.g., IC50 values in NSCLC and glioma) .
  • Flow cytometry evaluates apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., G1/S or G2/M phase blockade) .
  • Transwell/wound healing assays measure migration and invasion suppression .
    • In vivo :
  • Xenograft models (e.g., GL261 glioblastoma, U118MG glioma) assess tumor growth inhibition and survival extension .
  • Immunohistochemistry (IHC) validates target modulation (e.g., reduced PD-L1 and p-STAT3 in glioblastoma tissues) .

Q. What signaling pathways are primarily affected by this compound?

  • AKT pathway : this compound suppresses AKT phosphorylation in NSCLC, reversing proliferation upon NKTR knockdown .
  • NF-κB axis : Direct IKKβ binding inhibits NF-κB activation, elevating ROS and inducing apoptosis in glioma .
  • STAT3/PD-L1 axis : STAT3 phosphorylation inhibition reduces PD-L1 transcription, enhancing antitumor immunity in glioblastoma .

Advanced Research Questions

Q. How can contradictory findings about this compound's targets (e.g., NKTR, STAT3, PAI-1) be reconciled?

  • Tissue-specific mechanisms : NKTR upregulation is observed in NSCLC, while STAT3/PAI-1 inhibition dominates in glioma. This suggests context-dependent target engagement .
  • Dose-dependent effects : Synergy with cisplatin in glioma requires 7.5 µM this compound, while STAT3 binding occurs at lower concentrations (3–5 µM) .
  • Methodological validation : Cross-validate targets using orthogonal techniques (e.g., RNA-seq + CETSA) to rule out off-target effects .

Q. What strategies resolve data conflicts in pathway crosstalk (e.g., AKT vs. NF-κB)?

  • Combinatorial inhibition : Co-treatment with AKT and NF-κB inhibitors (e.g., MK-2206 and BAY 11-7082) clarifies pathway dominance in specific cancer types .
  • Time-course experiments : Track temporal changes in phosphorylation events (e.g., p-AKT vs. p-IKKβ) to identify primary vs. secondary effects .
  • Transcriptomic meta-analysis : Integrate datasets from 1,837 glioma samples to prioritize STAT3/PD-L1 over AKT in immune modulation .

Q. How can researchers optimize this compound combination therapies while minimizing toxicity?

  • Synergy screening : Use Bliss independence models to identify synergistic pairs. Example: this compound + cisplatin at 7.5 µM reduces U118MG invasion by 60% vs. monotherapy .
  • Toxicity profiling : Monitor organ-specific effects (e.g., liver/kidney histopathology in murine models). No toxicity was observed at 100 mg/kg in 4T1 breast cancer models .
  • Immune modulation : Combine with anti-PD-1 to enhance CD8+ T-cell infiltration, leveraging this compound's PD-L1 suppression .

Methodological Considerations

Q. What statistical approaches are critical for analyzing this compound's preclinical data?

  • Survival analysis : Log-rank (Mantel-Cox) tests compare survival curves in xenograft models .
  • Dose-response modeling : Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) .
  • Multivariate analysis : Address confounding variables (e.g., tumor grade, STAT3 expression) in bioinformatic datasets .

Q. How should researchers validate this compound's target specificity across models?

  • Knockdown/rescue experiments : In NSCLC, NKTR knockdown reversed this compound's antiproliferative effects, confirming target relevance .
  • Overexpression assays : STAT3 overexpression in glioblastoma rescued PD-L1 suppression, confirming pathway dependency .
  • Cross-species validation : Compare murine (GL261) and human (U87MG) glioma models to ensure translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ACT001
Reactant of Route 2
Reactant of Route 2
ACT001

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.